N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline with appropriate reagents to form the triazolopyrimidine core. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved can include signal transduction cascades, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate: This compound shares the tetrafluoropropoxy group but differs in its core structure.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated compound with different functional groups and applications.
Uniqueness
N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of the triazolopyrimidine core and the tetrafluoropropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H13F4N5O2 |
---|---|
Molecular Weight |
383.30 g/mol |
IUPAC Name |
N-[2-methyl-4-(2,2,3,3-tetrafluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H13F4N5O2/c1-9-7-10(27-8-16(19,20)14(17)18)3-4-11(9)22-13(26)12-23-15-21-5-2-6-25(15)24-12/h2-7,14H,8H2,1H3,(H,22,26) |
InChI Key |
CMZAGVDZQCHUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.